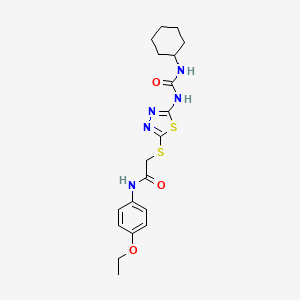

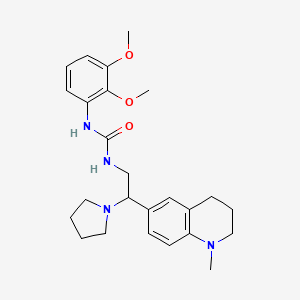

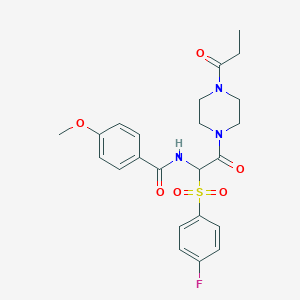

![molecular formula C13H11N5O B2406911 N-羟基-3-(3H-咪唑并[4,5-b]吡啶-2-基)苯并咪唑酰胺 CAS No. 1256486-26-6](/img/structure/B2406911.png)

N-羟基-3-(3H-咪唑并[4,5-b]吡啶-2-基)苯并咪唑酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[4,5-b]pyridines are a group of compounds that have an imidazole ring fused with a pyridine moiety . They are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .科学研究应用

化学和性质

N-羟基-3-(3H-咪唑并[4,5-b]吡啶-2-基)苯并咪唑酰胺及其相关化合物因其多变的化学性质和显著的特性而闻名。这些化合物,包括2,2'-吡啶-2,6-二基双(1H-苯并咪唑)及其类似物,已对其制备工艺、性质及其形成络合物的性能进行了广泛的研究。它们显著的特性范围从光谱特性和结构到磁性、生物和电化学活性。这种全面的理解有助于确定未来研究的潜在兴趣领域,包括尚未发现的类似物 (Boča, Jameson, & Linert, 2011)。

杂环N-氧化物分子

杂环N-氧化物衍生物,例如来自吡啶和吲唑的衍生物,表现出广泛的功能和生物学重要性。这些化合物作为多功能合成中间体,在金属络合物形成、催化剂设计、不对称催化、合成和医药应用中具有应用,包括潜在的抗癌、抗菌和抗炎活性。杂环N-氧化物基序已用于许多先进的化学和药物开发研究,使其成为该领域的一个关键兴趣领域 (Li et al., 2019)。

嘧啶附加光学传感器

含有杂原子的化合物,特别是N-杂环化合物,如三唑、噻唑、吡啶、吡咯、喹啉或咪唑及其衍生物,通常用作合成光学传感器的识别单元。嘧啶衍生物由于具有形成配位键和氢键的能力,是具有多种生物和医药应用的优异传感材料。它们的通用性和能力使其适用于用作精美的传感探针,并突出了它们的生物学意义 (Jindal & Kaur, 2021)。

作用机制

未来方向

属性

IUPAC Name |

N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUWNHCIYUAHPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)/C(=N/O)/N)C2=NC3=C(N2)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)

![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)

![2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2406846.png)